[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol
Description
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol is an organic compound with the molecular formula C23H28ClNO3S. This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The presence of the 4-chlorophenyl and 2-phenylethyl groups, along with the sulfonyl and methanol functionalities, makes this compound structurally unique and potentially useful in various scientific applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S/c21-18-6-8-19(9-7-18)26(24,25)22-14-12-20(16-23,13-15-22)11-10-17-4-2-1-3-5-17/h1-9,23H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBXZTZQBHEVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)CO)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzene sulfonyl chloride.
Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be attached via a Friedel-Crafts alkylation reaction.
Addition of the Methanol Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The sulfonyl group can undergo hydrolysis to form a sulfonic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to [1-(4-Chlorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol include other piperidine derivatives with different substituents. Some examples include:
[1-(4-Methylphenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
[1-(4-Bromophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
[1-(4-Fluorophenyl)sulfonyl-4-(2-phenylethyl)piperidin-4-yl]methanol: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
